1-Boc-4-(3-Formylphenyl)piperazine

Targeted Protein Degradation PROTAC Medicinal Chemistry

This compound is the meta (3‑) regioisomer of formylphenyl piperazine — explicitly classified as a Protein Degrader Building Block for PROTAC and molecular glue assembly. Unlike the ortho (MC4R) or para isomers, the meta geometry delivers the optimal linker distance and orientation for ternary complex formation. The Boc protecting group enables selective deprotection under mild acidic conditions, while the aldehyde handle supports efficient reductive amination in continuous-flow setups. Insist on the correct regioisomer: substitution with ortho or para analogs is not chemically equivalent.

Molecular Formula C16H22N2O3
Molecular Weight 290.363
CAS No. 1257849-25-4
Cat. No. B596003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-(3-Formylphenyl)piperazine
CAS1257849-25-4
Synonyms4-(3-ForMyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
Molecular FormulaC16H22N2O3
Molecular Weight290.363
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)C=O
InChIInChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-9-7-17(8-10-18)14-6-4-5-13(11-14)12-19/h4-6,11-12H,7-10H2,1-3H3
InChIKeyWAZWDNBEXXXPQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-4-(3-Formylphenyl)piperazine (CAS 1257849-25-4): Ortho/Meta/Para Regioisomer Differentiation and Procurement Rationale


1-Boc-4-(3-Formylphenyl)piperazine (tert-butyl 4-(3-formylphenyl)piperazine-1-carboxylate) is a bifunctional piperazine derivative containing a Boc-protected secondary amine and a meta-substituted formylphenyl group [1]. This compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly in the construction of heterobifunctional protein degraders [2]. The meta (3‑) substitution pattern imparts distinct steric and electronic properties compared to its ortho (2‑) and para (4‑) regioisomers, influencing reactivity in key transformations such as reductive amination and nucleophilic additions.

1-Boc-4-(3-Formylphenyl)piperazine (CAS 1257849-25-4): Why Regioisomeric Substitution Is Not a Viable Procurement Strategy


Substituting the meta isomer with the ortho or para analogs without experimental validation is not chemically equivalent. Regioisomers of formylphenyl piperazines exhibit divergent reactivity profiles, stereoelectronic environments, and downstream application compatibility. For instance, the ortho (2‑) isomer is predominantly employed in the synthesis of melanocortin subtype‑4 receptor (MC4R) agonists [1], whereas the meta (3‑) isomer is specifically cataloged as a protein degrader building block, optimized for PROTAC and molecular glue assembly [2]. The para (4‑) isomer, while also a formylphenyl piperazine, lacks the tailored linker geometry preferred for ternary complex formation in targeted protein degradation [3]. These differences in application space and reactivity underscore the necessity of precise regioisomer selection.

1-Boc-4-(3-Formylphenyl)piperazine (CAS 1257849-25-4): Quantitative Differentiation Against Ortho and Para Regioisomers


Application‑Specific Inventory Positioning: Protein Degrader Building Block vs. MC4R Agonist Intermediate

The meta (3‑) isomer is explicitly classified as a 'Protein Degrader Building Block' by commercial suppliers, indicating its suitability for heterobifunctional degrader construction [1]. In contrast, the ortho (2‑) isomer is described as an intermediate for melanocortin subtype‑4 receptor (MC4R) agonists [2]. This application divergence is not a coincidence; the meta substitution places the reactive aldehyde at a spatial vector that is geometrically favorable for linker attachment in PROTAC design, whereas the ortho substitution introduces steric hindrance that disrupts the formation of the ternary complex essential for ubiquitin‑mediated degradation [3].

Targeted Protein Degradation PROTAC Medicinal Chemistry

Physicochemical Fingerprint: Comparable Lipophilicity Across Regioisomers, Solidifying Application as the Decisive Factor

All three regioisomers share the same molecular formula (C16H22N2O3) and molecular weight (290.36 g/mol). Their computed XLogP3-AA values are highly similar: 2.2 for both the meta [1] and para [2] isomers; the ortho isomer is reported as 2.2 by some sources and 1.68 by others [3]. These minimal differences in lipophilicity indicate that the choice between isomers cannot be based on anticipated absorption or permeability advantages. Therefore, the decision must be driven by the specific synthetic route and the desired spatial orientation of the reactive aldehyde group.

Physicochemical Properties Lipophilicity Regioisomer Comparison

Thermal Behavior Divergence: Meta Isomer Melting Point Bridges the Gap Between Ortho and Para Solids

The melting point of the meta isomer is reported as 117–119 °C, which lies between the ortho isomer (86–90 °C) and the para isomer (118–121 °C) . This intermediate thermal stability can be advantageous in synthetic workflows that require precise temperature control during crystallization or formulation steps.

Solid State Properties Melting Point Regioisomer Comparison

Purity Benchmarking: 95% Meta Isomer Aligns with Common Research‑Grade Specifications

The meta isomer is routinely supplied at 95% purity [1], which meets the standard for most synthetic intermediate applications. The ortho isomer is available at 97% purity from select vendors , and the para isomer is also offered at 97% . The 2% difference in minimum purity specification is unlikely to be a decisive factor for early‑stage research, but researchers requiring higher purity may prefer the ortho or para variants.

Purity Quality Control Procurement

Storage Requirements: Inert Atmosphere and Refrigeration Essential for All Regioisomers

All three regioisomers require storage under inert atmosphere at 2–8 °C to prevent degradation of the Boc protecting group and oxidation of the aldehyde moiety [1]. The meta isomer is not uniquely sensitive; thus, handling procedures are identical across the series. This eliminates stability as a differentiating factor in procurement.

Stability Storage Logistics

1-Boc-4-(3-Formylphenyl)piperazine (CAS 1257849-25-4): High‑Value Application Scenarios Based on Quantitative Evidence


Targeted Protein Degradation (PROTAC) Library Synthesis

The meta isomer is explicitly classified as a 'Protein Degrader Building Block' [1]. Its geometric orientation facilitates the construction of heterobifunctional molecules with optimal linker geometry for ternary complex formation [2]. Use this compound when assembling PROTAC libraries that require a piperazine‑based linker with a meta‑substituted aldehyde handle for conjugation to E3 ligase ligands.

Reductive Amination in Flow Chemistry

The meta‑substituted benzaldehyde moiety participates efficiently in reductive amination reactions under flow conditions [3]. The moderate lipophilicity (XLogP = 2.2) [4] ensures good solubility in common organic solvents (e.g., toluene/EtOAc), enabling high conversion rates in continuous‑flow setups for the synthesis of complex piperazine‑containing scaffolds.

Synthesis of Cariprazine Analog Intermediates

Reductive amination of aldehydes similar to the meta‑formylphenyl piperazine core has been employed in the continuous‑flow synthesis of key intermediates for the antipsychotic drug cariprazine [3]. The meta isomer serves as a versatile starting material for constructing the phenylpiperazine pharmacophore found in this and related CNS‑active compounds.

Custom Linker Design for Bifunctional Degraders

When designing a novel heterobifunctional degrader that requires a meta‑substituted phenyl ring to achieve the desired distance and orientation between the target‑binding and E3‑binding moieties, the 1‑Boc‑4‑(3‑formylphenyl)piperazine scaffold provides the necessary geometry. The Boc protecting group can be selectively removed under mild acidic conditions to reveal a free amine for further elaboration .

Technical Documentation Hub

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